1-Ethynyl-4-octylbenzene

Beschreibung

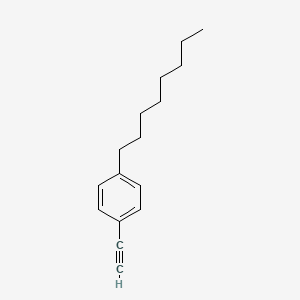

1-Ethynyl-4-octylbenzene (CAS No. 79887-13-1) is an alkylbenzene derivative with the molecular formula C₁₆H₂₂. Its structure comprises a benzene ring substituted with an ethynyl group (–C≡CH) at the first position and a linear octyl chain (–C₈H₁₇) at the fourth position (para position) (Fig. 1) . This compound is synthesized primarily via Sonogashira coupling, which involves palladium-catalyzed cross-coupling of 4-iodooctylbenzene with terminal alkynes, or via Grignard reactions using 4-octylbenzyl chloride and ethynylmagnesium bromide .

Key properties include:

- Reactivity: The ethynyl group participates in oxidation (e.g., forming 4-octylbenzaldehyde), reduction (yielding 1-ethyl-4-octylbenzene), and electrophilic aromatic substitution (e.g., nitration) .

- Applications: Investigated as a modulator of sphingosine-1-phosphate (S1P) receptors in immunology and vascular biology .

- Physical Properties: Molecular weight 214.35 g/mol; hydrophobic due to the octyl chain .

Eigenschaften

IUPAC Name |

1-ethynyl-4-octylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22/c1-3-5-6-7-8-9-10-16-13-11-15(4-2)12-14-16/h2,11-14H,3,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSPMWQTTQJAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379399 | |

| Record name | 1-ethynyl-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-13-1 | |

| Record name | 1-Ethynyl-4-octylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79887-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ethynyl-4-octylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-octylbenzene can be synthesized through various methods, including:

Sonogashira Coupling Reaction: This method involves the coupling of an aryl halide (such as 4-iodooctylbenzene) with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Grignard Reaction: Another approach involves the reaction of 4-octylbenzyl chloride with ethynylmagnesium bromide, followed by hydrolysis to yield this compound.

Industrial Production Methods:

Analyse Chemischer Reaktionen

1-Ethynyl-4-octylbenzene undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using reagents like potassium permanganate (KMnO4) or ozone (O3).

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Major Products Formed:

Oxidation: Formation of 4-octylbenzaldehyde or 4-octylbenzoic acid.

Reduction: Formation of 1-ethyl-4-octylbenzene.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-Ethynyl-4-octylbenzene has been investigated for its role as a modulator of sphingosine-1-phosphate (S1P) receptors, which are critical in various physiological processes including immune response and vascular integrity. Research indicates that compounds with similar structures can reduce ischemia-reperfusion injuries and prevent inflammation-induced vascular leakage . This suggests potential therapeutic applications in treating cardiovascular diseases and inflammatory conditions.

Case Study : A study highlighted the synthesis of analogs of sphingosine kinase inhibitors, where this compound was used as a scaffold for developing selective inhibitors against sphingosine kinases . The findings indicated that these inhibitors could play a significant role in managing diseases associated with aberrant S1P signaling.

Materials Science

The compound has been explored for its utility in organic electronic materials, particularly in organic thin-film transistors (OTFTs). Its structural characteristics contribute to high carrier mobility and thermal stability, making it suitable for use in electronic devices.

Case Study : Research on benzodifuran derivatives demonstrated that incorporating alkynes like this compound into organic semiconductor formulations enhances solubility and processability, which are crucial for developing efficient OTFTs . The study reported improved performance metrics when utilizing such derivatives in device fabrication.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules through various coupling reactions, such as Sonogashira and Suzuki reactions. Its reactivity allows chemists to introduce diverse functional groups into target molecules.

Data Table: Common Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Sonogashira | Coupling with aryl halides using palladium catalysts | Formation of substituted alkynes |

| Suzuki | Coupling with boronic acids | Creation of biaryl compounds |

| Alkylation | Introduction of alkyl groups via nucleophilic substitution | Enhanced solubility and functionality |

Wirkmechanismus

The mechanism of action of 1-ethynyl-4-octylbenzene in various reactions involves the interaction of its functional groups with reagents and catalysts. For example:

Sonogashira Coupling Reaction: The ethynyl group forms a bond with the aryl halide through the palladium-catalyzed formation of a carbon-carbon triple bond.

Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions through the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Alkyl Chain Length Variants

| Compound | Alkyl Chain | Key Differences vs. 1-Ethynyl-4-octylbenzene | Applications |

|---|---|---|---|

| 1-Ethynyl-4-hexylbenzene | C₆H₁₃ | Shorter chain reduces hydrophobicity; lower molecular weight (198.3 g/mol) | Materials science (e.g., liquid crystals) |

| 1-Ethynyl-4-decylbenzene | C₁₀H₂₁ | Longer chain increases lipophilicity; higher boiling point | Lipid membrane studies |

| 1-Ethyl-4-octylbenzene | –C₂H₅ | Ethyl replaces ethynyl; lacks triple-bond reactivity | Industrial solvents |

Impact of Chain Length :

- Longer alkyl chains (e.g., decyl) enhance solubility in nonpolar solvents but reduce reactivity due to steric hindrance.

- Shorter chains (e.g., hexyl) improve miscibility in polar organic solvents .

Functional Group Substitutions

| Compound | Substituent | Key Differences | Applications |

|---|---|---|---|

| 1-Ethynyl-4-methoxybenzene | –OCH₃ (methoxy) | Electron-donating group increases aromatic ring reactivity | Polymer chemistry |

| 1-Ethynyl-4-nitrobenzene | –NO₂ (nitro) | Electron-withdrawing group; explosive potential | Energetic materials |

| 4-n-Octylphenylacetylene | Phenylacetylene group | Bulkier substituent; reduced electrophilic substitution | Catalysis |

Impact of Substituents :

- Electron-donating groups (e.g., methoxy) activate the benzene ring for electrophilic substitution.

- Electron-withdrawing groups (e.g., nitro) deactivate the ring but enable unique reactivity (e.g., explosive derivatives) .

Positional Isomers

| Compound | Substituent Positions | Key Differences | Applications |

|---|---|---|---|

| 1-Ethynyl-3-methoxybenzene | Methoxy at meta | Altered electronic effects; lower symmetry | Organic electronics |

| 4-Ethynylbiphenyl | Additional phenyl ring | Extended conjugation; higher rigidity | OLED materials |

Impact of Position :

- Meta-substitution disrupts conjugation, reducing optical activity.

- Biphenyl derivatives exhibit enhanced π-π stacking for material science applications .

Biologische Aktivität

1-Ethynyl-4-octylbenzene, with the CAS number 79887-13-1, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores its properties, biological effects, and relevant research findings.

- Molecular Formula : CH

- Molecular Weight : 214.35 g/mol

- Density : 0.89 g/cm³

- Boiling Point : 299°C

- LogP : 4.57, indicating high lipophilicity which may influence its biological activity and absorption in biological systems .

Biological Activity Overview

This compound is structurally related to other alkylphenols, which are known to exhibit various biological activities, including endocrine disruption and potential cytotoxic effects. The compound's activity can be categorized into several areas:

Cytotoxicity

Cytotoxicity studies have been conducted on related compounds, revealing that modifications in the chemical structure can significantly alter biological activity. For example, derivatives of alkynyl-substituted benzene compounds have been evaluated for their effects on human cancer cell lines. These studies often reveal a dose-dependent relationship between compound concentration and cell viability .

Case Study: Structure-Activity Relationship

A study published in the Chemical and Pharmaceutical Bulletin explored the synthesis of immunosuppressive agents based on the structure of this compound. The findings indicated that modifications to the ethynyl group could enhance or reduce immunosuppressive activity . This highlights the importance of structural variations in determining biological efficacy.

Table of Biological Activity Comparisons

| Compound | Biological Activity | Study Reference |

|---|---|---|

| This compound | Potential endocrine disruptor | |

| 4-tertiary-octylphenol | Estrogen receptor agonist; cytotoxic | |

| FTY720 (analog) | Immunosuppressive agent |

Toxicological Implications

The potential toxicological implications of this compound are significant given its structural characteristics. Similar compounds have been linked to various health issues, including reproductive toxicity and metabolic disturbances. The high lipophilicity (LogP = 4.57) suggests that this compound may accumulate in fatty tissues, leading to prolonged exposure effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.